piribedil D8
piribedil D8
The deuterated labelled form ofPiribedil, a piperazine derivative, has been found to be an α2-adrenergic antagonist and could be used to improve the cognition and sensory neurological disorders.
Brand Name:
Vulcanchem
CAS No.:
1398044-45-5
VCID:
VC0196680
InChI:
InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2
SMILES:
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Molecular Formula:
C16H10D8N4O2
Molecular Weight:
306.39 g/mol
piribedil D8
CAS No.: 1398044-45-5
Labelled Products
VCID: VC0196680
Molecular Formula: C16H10D8N4O2
Molecular Weight: 306.39 g/mol
Purity: >98%
CAS No. | 1398044-45-5 |
---|---|
Product Name | piribedil D8 |
Molecular Formula | C16H10D8N4O2 |
Molecular Weight | 306.39 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine |
Standard InChI | InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 |
Standard InChIKey | OQDPVLVUJFGPGQ-COMRDEPKSA-N |
Isomeric SMILES | [2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] |
SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Appearance | Powder |
Application | The isotopo labelled form of Piribedil. |
Description | The deuterated labelled form ofPiribedil, a piperazine derivative, has been found to be an α2-adrenergic antagonist and could be used to improve the cognition and sensory neurological disorders. |
Purity | >98% |
Quantity | Milligrams-Grams |
Related CAS | 3605-01-4 (unlabelled) |
Shelf Life | As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly |
Solubility | 10 mM in DMSO |
Storage | -20ºC Freeze |
Synonyms | Piribedil D8; Trivastal-d8; Trivastan-d8; |
Tag | Pirfenidone Impurities |
PubChem Compound | 12804974 |
Last Modified | Nov 11 2021 |
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